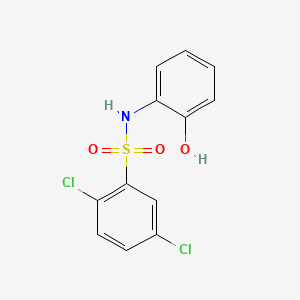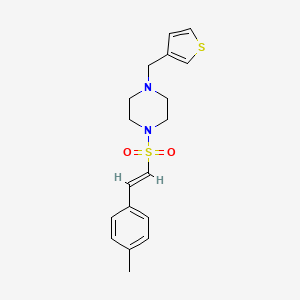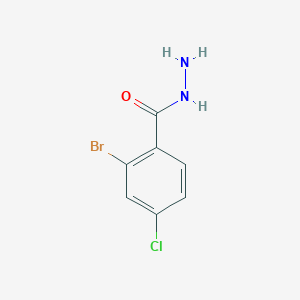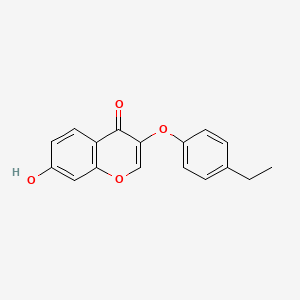
3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” is a chemical compound with the empirical formula C18H13F3O4 . It is a solid in form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are several laboratory methods for the synthesis of phenols, which could potentially be adapted for this compound. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: 1S/C18H13F3O4/c1-2-10-3-6-12(7-4-10)24-16-15(23)13-8-5-11(22)9-14(13)25-17(16)18(19,20)21/h3-9,22H,2H2,1H3 . This indicates the presence of various functional groups in the molecule, including an ethyl group, a phenoxy group, a hydroxy group, and a chromen-4-one group.Aplicaciones Científicas De Investigación
Synthesis Methods
Ultrasound Irradiation Synthesis : The synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones, a compound structurally related to 3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one, was achieved through a reaction involving 4-hydroxy-3-acetyl coumarin and amines under ultrasound irradiation. This method offers high yields, shorter reaction times, and mild conditions, demonstrating the potential for synthesizing related compounds efficiently (Wang Huiyana, 2013).
Green Synthesis Approach : A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid was used as a recyclable catalyst for synthesizing 3,4-dihydropyrano[3,2-c]chromene derivatives. This environmentally friendly method emphasizes mild reaction conditions and the catalyst's reusability (Yinglei Wang et al., 2015).
Catalytic Applications
- Metal- and Solvent-Free Synthesis : The one-pot synthesis of 3-Se/S-4H-chromen-4-ones was achieved using 2-hydroxyphenyl enaminones and diorganyl dichalcogenides in a green protocol, highlighting a metal- and solvent-free approach for the synthesis of chromen-4-one derivatives (Jamal Rafique et al., 2017).
Material Science and Chemical Properties
Antioxidant Properties : The antioxidant activity of new 4-hydroxycoumarin derivatives was investigated, showing potential for pharmaceutical applications due to their scavenging activity. This research underscores the importance of structural modifications in enhancing the biological activities of coumarin derivatives (S. Stanchev et al., 2009).
Nanostructure Formation : Hydroxyphenol compounds and their derivatives were demonstrated as effective reducing agents for the synthesis of gold nanoparticles with various morphologies. This study provides insight into the role of hydroxyphenol derivatives in nanomaterial synthesis, potentially applicable to the production of nanoparticles with specific properties (Yuhan Lee & T. Park, 2011).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The safety information provided also includes the precautionary statements P301 + P310, which advise to call a poison center or doctor if the compound is swallowed .
Direcciones Futuras
While specific future directions for “3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” were not found in the search results, one study mentioned the use of a similar compound in combination with Fe3O4 and polyvinylpyrrolidone (PVP) for the coating of medical surfaces . This suggests potential applications in the development of antimicrobial coatings.
Propiedades
IUPAC Name |
3-(4-ethylphenoxy)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-11-3-6-13(7-4-11)21-16-10-20-15-9-12(18)5-8-14(15)17(16)19/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVKURISNJMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

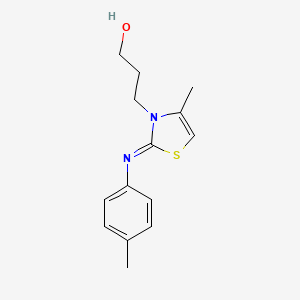
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)


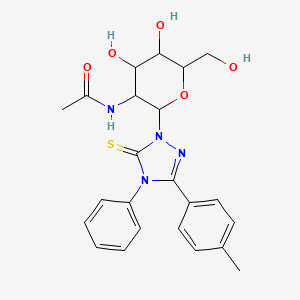

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)
![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)
